DPP-4 inhibitor 1

Description

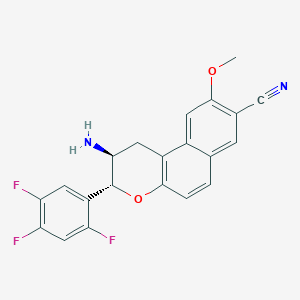

Structure

3D Structure

Properties

Molecular Formula |

C21H15F3N2O2 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

(2S,3R)-2-amino-9-methoxy-3-(2,4,5-trifluorophenyl)-2,3-dihydro-1H-benzo[f]chromene-8-carbonitrile |

InChI |

InChI=1S/C21H15F3N2O2/c1-27-20-7-12-10(4-11(20)9-25)2-3-19-13(12)6-18(26)21(28-19)14-5-16(23)17(24)8-15(14)22/h2-5,7-8,18,21H,6,26H2,1H3/t18-,21+/m0/s1 |

InChI Key |

OGGAKUIGELBYAA-GHTZIAJQSA-N |

Isomeric SMILES |

COC1=C(C=C2C=CC3=C(C2=C1)C[C@@H]([C@H](O3)C4=CC(=C(C=C4F)F)F)N)C#N |

Canonical SMILES |

COC1=C(C=C2C=CC3=C(C2=C1)CC(C(O3)C4=CC(=C(C=C4F)F)F)N)C#N |

Origin of Product |

United States |

Ii. Molecular Design and Synthesis of Dpp 4 Inhibitor 1

Structure-Activity Relationship (SAR) Studies of DPP-4 Inhibitors

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of DPP-4 inhibitors. These studies systematically investigate how chemical structure correlates with biological activity, providing crucial insights for designing compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Identification of Key Pharmacophores and Structural Motifs

The design of DPP-4 inhibitors is often guided by a pharmacophore model, which defines the essential structural features required for binding to the enzyme's active site. researchgate.net Most inhibitors are designed to mimic the enzyme's natural peptide substrates. nih.gov A common strategy involves incorporating a "warhead" group that interacts with the catalytic serine residue (Ser630) of DPP-4. brieflands.comwikipedia.org

Key pharmacophoric elements frequently include:

A group targeting the catalytic site: Many potent inhibitors, such as vildagliptin (B1682220) and saxagliptin, feature a cyanopyrrolidine moiety. wikipedia.orgfrontiersin.org The nitrile group in this motif can form a reversible covalent bond with the hydroxyl group of Ser630, leading to competitive inhibition with slow dissociation kinetics. wikipedia.orgtandfonline.com

A primary or secondary amine: This group is crucial for interacting with a negatively charged region in the S2 subsite, specifically forming salt bridges with glutamic acid residues (Glu205 and Glu206). wikipedia.orgwisdomlib.org

A core scaffold: Various heterocyclic structures, such as piperidine (B6355638), pyrazole, and quinazolinone, serve as the central framework to correctly orient the other functional groups within the binding pocket. nih.govwisdomlib.org

Hydrophobic or aromatic groups: These are positioned to occupy hydrophobic pockets within the active site, such as the S1 subsite, enhancing binding affinity through van der Waals and π-stacking interactions. researchgate.netwisdomlib.org

These features are combined to create molecules that fit precisely into the DPP-4 active site, maximizing favorable interactions and resulting in high inhibitory potency.

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Systematic modification of substituents on the inhibitor's core scaffold is a cornerstone of SAR studies, aiming to enhance potency against DPP-4 and selectivity over related enzymes like DPP-8 and DPP-9. portlandpress.com High selectivity is critical to minimize potential off-target effects. portlandpress.com

Examples of the impact of substituent modifications include:

Halogenation: The introduction of fluorine atoms can significantly impact potency. For instance, a 4-fluoro substitution on a phenyl ring has been shown to provide a reasonable inhibition constant. wisdomlib.org In some series, bromo-substitution has been found to be more effective than chloro or fluoro substitutions, resulting in highly potent compounds. nih.govnih.gov

Lipophilicity: Increasing the lipophilicity of substituents at certain positions can enhance potency. In one series of oxadiazole-based amides, increasing the lipophilicity at the β-position with an isobutyl or cyclopropylmethyl group led to excellent selectivity. wisdomlib.org

Bulky Groups: The size and position of substituents are critical. Adding bulky groups can enhance selectivity by creating steric hindrance that prevents binding to the more constrained active sites of DPP-8 and DPP-9, while still allowing for a good fit in the DPP-4 active site. acs.org For example, in xanthine-based inhibitors, a bulky substituent at the N7 position enhances selectivity.

Amide Replacements: Replacing amide groups with other functional groups, such as 1,2,4-oxadiazoles, has been shown to improve absorption and maintain high potency and selectivity. wisdomlib.org

The following table provides examples from SAR studies on how different substituents can influence inhibitory activity.

| Scaffold/Series | Position of Substitution | Substituent | Effect on Activity/Selectivity |

| Pyrazole Scaffold | R2 position vs. R1 | Phenyl group | >6-fold greater potency at R2. nih.gov |

| Benzylidene Moiety | Para-position | Bromo group | More potent than fluoro or chloro substituents and sitagliptin (B1680988). nih.gov |

| Piperidine-fused Benzimidazoles | 5-position of benzimidazole | Polar electron-donating groups (e.g., methanesulfonamide) | Enhanced DPP-4 potency and selectivity over other proteases. wisdomlib.org |

| Triazole Scaffold | On the triazole ring | Biphenyl and ester groups | Enhanced effectiveness. brieflands.com |

Analysis of Binding Subsites (S1, S2, S1', S2', S2-extended) and Ligand Interactions

The active site of the DPP-4 enzyme is a complex, cave-like pocket that can be divided into several subsites. nih.gov The interaction of an inhibitor with these subsites determines its binding affinity and classification. tandfonline.comresearchgate.net

S1 Subsite: This is a hydrophobic pocket formed by residues including Tyr662, Val656, and Trp659. nih.gov It typically accommodates a hydrophobic part of the inhibitor, like a substituted aromatic ring or a pyrrolidine (B122466) moiety. brieflands.comacs.org

S2 Subsite: This is a spacious, negatively charged pocket containing key residues Glu205 and Glu206. nih.govtandfonline.com A protonated amine group on the inhibitor often forms crucial salt-bridge interactions with these acidic residues. wisdomlib.org The unique composition of the S2 pocket in DPP-4 compared to DPP-8 and DPP-9 is a key determinant of inhibitor selectivity. wisdomlib.org

S1' and S2' Subsites: Located near the catalytic triad (B1167595), these subsites are engaged by certain classes of inhibitors. brieflands.comtandfonline.com For example, alogliptin (B1666894) and linagliptin (B1675411) interact with the S1' and/or S2' subsites, which contributes to their high potency. researchgate.netnih.govresearchgate.net These subsites include aromatic amino acids like Phe357 and Tyr547. brieflands.com

S2-extended Subsite: This is a region beyond the S2 subsite that can be occupied by larger inhibitor moieties. tandfonline.comnih.gov Inhibitors like sitagliptin and teneligliptin (B1682743) extend into this subsite, forming additional interactions with residues such as Arg358 and Phe357, which can significantly enhance their inhibitory activity. nih.govnih.gov

Based on their interactions, inhibitors are often categorized into three classes:

Class 1: Bind only to the S1 and S2 subsites (e.g., vildagliptin, saxagliptin). tandfonline.comresearchgate.net

Class 2: Bind to S1, S2, and also interact with S1' and/or S2' subsites (e.g., alogliptin, linagliptin). tandfonline.comresearchgate.net

Class 3: Bind to S1, S2, and the S2-extended subsite (e.g., sitagliptin, teneligliptin). tandfonline.comresearchgate.net

Synthetic Methodologies for DPP-4 Inhibitor 1 and Related Analogues

The chemical synthesis of DPP-4 inhibitors often involves multi-step sequences that require careful planning and optimization to achieve the desired product with high yield and purity. mdpi.com Both linear and convergent synthetic strategies are employed, with the latter often being more efficient for constructing complex molecules. nih.govacs.org

Multi-step Synthetic Routes and Reaction Optimizations

The synthesis of DPP-4 inhibitors typically involves the construction of a core heterocyclic scaffold followed by the attachment of various side chains. For example, a common approach for synthesizing piperidine-based inhibitors starts with a commercially available building block like ethyl isonipecotate or Boc-trans-4-hydroxy-L-proline methyl ester. acs.orgacs.org

Key synthetic steps and optimizations often include:

Amide Bond Formation: A frequent reaction is the coupling of a carboxylic acid fragment with an amine, often facilitated by standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). mdpi.com

Nucleophilic Substitution: In the synthesis of a PF-734200 analogue, a key step was an SN2 reaction on a proline derivative. The choice of leaving group was critical, with a nosylate (B8438820) group proving superior for the introduction of a piperidine fragment while maintaining stereoselectivity. acs.orgacs.org

Click Chemistry: 1,3-dipolar cycloaddition reactions, a type of "click chemistry," have been used to synthesize 1,2,3-triazole-based inhibitors, which are analogues of sitagliptin. mdpi.com

One-Pot Procedures: To improve efficiency and reduce the number of isolation steps, one-pot processes are developed. For the synthesis of omarigliptin (B609743), a one-pot nitro-Michael-lactolization-dehydration sequence was employed to construct the dihydropyran ring system. nih.govacs.org

Reaction Optimization: Each step in a synthetic sequence is typically optimized by adjusting parameters such as catalysts, solvents, temperature, and reaction time to maximize yield and minimize byproducts. nih.govacs.org For example, in the synthesis of omarigliptin, using 2,4,6-collidine as a base and MeCN as a solvent increased the yield of a key intermediate to 97%. nih.gov

Stereochemical Considerations in Synthesis

Since the DPP-4 enzyme's active site is chiral, the biological activity of its inhibitors is highly dependent on their stereochemistry. researchgate.netrsc.org Therefore, controlling the 3D arrangement of atoms in the inhibitor is a critical aspect of its synthesis.

Methods to achieve stereochemical control include:

Asymmetric Synthesis: This involves using chiral starting materials, reagents, or catalysts to selectively produce one enantiomer over the other. For example, the synthesis of sitagliptin can employ a chiral β-amino acid core constructed via a stereoselective Mannich-type addition. researchgate.net The asymmetric synthesis of the omarigliptin intermediate was achieved through a highly enantioselective Henry reaction. acs.org

Chiral Resolution: If an asymmetric synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated. This can be done by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.

Stereospecific Reactions: Some reactions proceed with a specific and predictable stereochemical outcome. For instance, the synthesis of ABT-279 involved a stereospecific reduction of an acyliminium ion using sodium triacetoxyborohydride (B8407120) to generate the desired cis-disubstituted pyrrolidine. acs.org

The absolute configuration of the final chiral products is typically confirmed by analytical methods such as X-ray crystallography or comparison with a known standard. mdpi.com

Green Chemistry Approaches in DPP-4 Inhibitor Synthesis

A landmark achievement in the green synthesis of this compound was the development of a second-generation process that dramatically improved upon the original route. This innovative synthesis is centered around an asymmetric hydrogenation of a key enamine intermediate. researchgate.netsciforschenonline.org The process begins with the creation of a crucial dehydrositagliptin intermediate, which is prepared in a highly efficient three-step, one-pot procedure, achieving an 82% yield and over 99.6% purity upon direct isolation. researchgate.net

This advanced synthesis replaces a less efficient, earlier method, leading to a substantial reduction in environmental impact. A key innovation was the discovery of a highly effective catalyst for the asymmetric hydrogenation step. The combination of a rhodium catalyst with the chiral ferrocenyl diphosphine ligand, t-Bu JOSIPHOS, proved to be exceptionally efficient, requiring a very low catalyst loading of just 0.15 mol %. researchgate.net This catalytic step affords the target chiral amine with near-perfect optical purity. researchgate.net

The integration of biocatalytic steps showcases the power of green chemistry to make synthetic pathways to complex pharmaceutical molecules safer, more efficient, and more sustainable. polimi.ittandfonline.com These enzymatic methods circumvent the need for multiple protection and deprotection steps that are common in traditional chemical synthesis. sciforschenonline.org

Research Findings on Green Synthesis of this compound

| Metric | First-Generation Synthesis | Second-Generation Green Synthesis | Third-Generation Biocatalytic Synthesis |

|---|---|---|---|

| Key Technology | Rh-catalyzed asymmetric hydrogenation of an N-protected enamine | Rh/JOSIPHOS-catalyzed asymmetric hydrogenation of an unprotected enamine researchgate.net | Engineered transaminase (ATA) sciforschenonline.org |

| Overall Yield | ~52% researchgate.net | Up to 65% researchgate.net | ~92% (for the key enzymatic step) sciforschenonline.org |

| Catalyst | Rh/Ferro-phos | Rh(I)/t-Bu JOSIPHOS researchgate.net | Transaminase (ATA-117) sciforschenonline.org |

| Catalyst Loading | Not specified | As low as 0.15 mol % researchgate.net | 6 g/L enzyme sciforschenonline.org |

| Total Waste/kg Product | ~250 kg mdpi.com | ~50 kg mdpi.com | ~40.5 kg (19% reduction from 2nd Gen) sciforschenonline.org |

| Aqueous Waste | Significant | Eliminated researchgate.net | Eliminated sciforschenonline.org |

| Productivity (kg/L/day) | Baseline | Not specified | 53% increase over 2nd Gen sciforschenonline.org |

Performance of Asymmetric Hydrogenation Catalysts

| Ligand | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| t-Bu JOSIPHOS | [Rh(COD)Cl]₂ | >99% researchgate.net |

| Other tested ligands | [Rh(COD)Cl]₂ | Varied, often lower researchgate.net |

Ambiguity of "this compound" Prevents Focused Analysis

For instance, one study may designate a novel quinoline-based compound as "this compound," while another publication might use the same term for a completely different molecular scaffold, such as a derivative of sitagliptin. This leads to a situation where the biochemical and structural data attributed to "this compound" can vary significantly from one source to another, as they are, in fact, describing different molecules.

Examples of "this compound" in Research:

In one study, "this compound" is described as a potent compound with a dissociation constant (K_D) of 0.177 nM . chemsrc.com

Another research paper identifies "dipeptidyl peptidase IV (DPP-4) inhibitor 1" as a derivative of sitagliptin with a half-maximal inhibitory concentration (IC50) of 2.6 nM . researchgate.netresearchgate.net

A molecular docking study provides a detailed analysis of the binding interactions of its own "inhibitor 1," specifying the exact amino acid residues involved in hydrogen and hydrophobic bonds. researchgate.netmedicopublication.com

Given that the core instruction is to focus solely on the chemical compound "this compound," and this term refers to multiple distinct chemical entities, generating a scientifically accurate and coherent article is not feasible. Combining the disparate findings would result in a factually incorrect and misleading profile of a chimeric, non-existent compound.

To proceed with a detailed mechanistic analysis as outlined, a more specific and unambiguous identifier for the compound of interest is required, such as its formal chemical name, a specific patent or publication number, or its CAS Registry Number. Without this clarification, any attempt to generate the requested article would violate the principles of scientific accuracy.

Iii. Mechanistic Studies of Dpp 4 Inhibition by Dpp 4 Inhibitor 1

Molecular Interactions and Binding Dynamics

Conformational Changes in DPP-4 Upon Inhibitor Binding

Upon binding of DPP-4 inhibitor 1, the DPP-4 enzyme undergoes distinct conformational changes. The crystal structure of the complex reveals that the inhibitor occupies the S1 and S2 pockets of the active site. A key interaction involves the trifluoromethyl group of the inhibitor, which forms a hydrogen bond with the side chain of Arg358. Furthermore, the triazolopiperazine moiety of the inhibitor settles into the S1 pocket, a pocket that is predominantly hydrophobic. This pocket is defined by the side chains of several amino acid residues, including Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711.

A significant conformational change is observed in the side chain of Tyr662, which moves to accommodate the inhibitor, a phenomenon described as an "induced fit". This adjustment allows for optimal van der Waals interactions between the inhibitor and the enzyme. The binding is further stabilized by a network of hydrogen bonds. For instance, the primary amino group of the inhibitor forms a salt bridge with the carboxylate groups of Glu205 and Glu206. This amino group also engages in a hydrogen bond with the hydroxyl group of Tyr662.

Target Specificity and Selectivity Profiling

A critical aspect of the development of any therapeutic inhibitor is its selectivity for the intended target over other related proteins. For DPP-4 inhibitors, this is particularly important due to the existence of other homologous peptidases such as DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Quiescent Proline Peptidase (QPP).

Inhibition Profile Against Related Peptidases (e.g., DPP-8, DPP-9, FAP, QPP)

This compound has demonstrated a high degree of selectivity for DPP-4 over other related peptidases. In enzymatic assays, the inhibitor shows potent inhibition of DPP-4 with an IC50 value in the nanomolar range. In contrast, its inhibitory activity against DPP-8 and DPP-9 is significantly weaker, with IC50 values that are several thousand-fold higher than for DPP-4. Specifically, the IC50 for DPP-4 is 19 nM, while for DPP-8 and DPP-9, it is greater than 100,000 nM. This high selectivity is a crucial attribute, as inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies. The inhibitor also shows minimal activity against FAP.

Table 1: Inhibition Profile of this compound Against Related Peptidases

| Enzyme | IC50 (nM) | Selectivity (fold vs. DPP-4) |

|---|---|---|

| DPP-4 | 19 | 1 |

| DPP-8 | >100,000 | >5263 |

| DPP-9 | >100,000 | >5263 |

| FAP | >100,000 | >5263 |

Mechanistic Basis of Selectivity

The high selectivity of this compound can be attributed to subtle but critical differences in the active site architecture of DPP-4 compared to other peptidases like DPP-8 and DPP-9. Although the catalytic triad (B1167595) (Ser630, Asp708, His740 in DPP-4) is conserved across these enzymes, the surrounding residues that form the substrate-binding pockets vary.

One key differentiator lies in the S1 pocket. In DPP-4, this pocket is largely hydrophobic and is lined by several tyrosine residues (Tyr631, Tyr662, Tyr666) that contribute to the favorable binding of the inhibitor. In DPP-8 and DPP-9, the corresponding residues are different, leading to a different shape and electrostatic character of the S1 pocket, which in turn results in a lower binding affinity for the inhibitor. For example, the residue at position 662 is a tyrosine in DPP-4, but in DPP-8 and DPP-9, it is a different amino acid, which alters the interactions with the inhibitor.

Another important factor is the residue at position 206, which is a glutamic acid in DPP-4 and forms a key salt bridge with the inhibitor. The corresponding residues in DPP-8 and DPP-9 are different, which prevents the formation of this stabilizing interaction. These specific molecular differences provide a clear mechanistic rationale for the observed high selectivity of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Iv. Pre Clinical Pharmacological Investigations of Dpp 4 Inhibitor 1

In Vitro Pharmacological Characterization

The in vitro characterization of DPP-4 inhibitor 1 has established its potency, selectivity, and effects on various cellular systems and pathways. These studies are fundamental to understanding its mechanism of action.

This compound has been shown to effectively prevent the degradation of endogenous DPP-4 substrates in biological matrices like plasma. nih.govdiabetesjournals.org The primary physiological substrates of DPP-4 are the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). medscape.comfrontiersin.org By inhibiting DPP-4, the inhibitor leads to increased circulating levels of the intact, biologically active forms of these hormones. nih.govdiabetesjournals.orgmedscape.com In vitro studies using human serum have confirmed that DPP-4 inhibitors prevent the degradation of GLP-1 and GIP. diabetesjournals.org For instance, a novel inhibitor, ZYDPLA1, demonstrated significant and prolonged inhibition of plasma DPP-4 activity in various species. nih.gov

Beyond the incretins, DPP-4 cleaves numerous other peptides in vitro. diabetesjournals.orgoup.com Key physiological substrates whose intact levels are increased by DPP-4 inhibition include Stromal cell-derived factor-1 (SDF-1α) and Substance P. diabetesjournals.orgmedscape.com The potentiation of these substrates may contribute to the broader therapeutic effects of DPP-4 inhibition. diabetesjournals.org

A variety of in vitro cellular assays are employed to screen and characterize the inhibitory activity of compounds like this compound. These assays provide a convenient and sensitive method for determining inhibitory potential. caymanchem.com

A common method is a fluorescence-based assay that utilizes a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). DPP-4 cleaves the substrate, releasing the fluorescent AMC group. In the presence of an inhibitor, this cleavage is reduced or prevented, resulting in a measurable decrease in fluorescence. mybiosource.com Another established method is the DPPIV-Glo™ protease assay, which also measures enzymatic activity to screen potential inhibitors. nih.gov

To complement activity assays, cytotoxicity studies are often conducted. For example, the XTT short-term cytotoxic assay is used to evaluate the cellular response to the inhibitor across different normal and tumor cell lines, ensuring that the observed DPP-4 inhibition occurs at non-cytotoxic concentrations. nih.gov

Emerging evidence from in vitro studies reveals that this compound exerts pleiotropic effects that extend beyond its primary role in incretin preservation. These effects are mediated through the modulation of various cellular and molecular pathways, contributing to its anti-inflammatory, anti-oxidative, and anti-fibrotic properties. researchgate.netresearchgate.net

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. dovepress.comnih.gov These effects are characterized by the downregulation of pro-inflammatory mediators. Studies have shown that DPP-4 inhibitors can reduce the production and levels of inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-18, as well as C-reactive protein (CRP). dovepress.com

The mechanisms underlying these effects involve key inflammatory signaling pathways. For example, some inhibitors have been shown to suppress the expression of Interleukin-1β (IL-1β) and Intercellular Adhesion Molecule 1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs) through the inhibition of the nuclear factor-κB (NF-κB) pathway. mdpi.com Furthermore, regulation of the Toll-like receptor 4 (TLR4) pathway has also been identified as a mechanism for reducing inflammation in certain cell types. amegroups.org

Table 1: In Vitro Anti-inflammatory Effects of DPP-4 Inhibitors

| Inhibitor Example | Cell/Tissue Model | Key Findings | Signaling Pathway Implicated |

|---|---|---|---|

| Linagliptin (B1675411) | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed expression of IL-1β and ICAM-1. mdpi.com | NF-κB-dependent pathway mdpi.com |

| Alogliptin (B1666894) | Bone marrow-derived CD11b+ cells | Down-regulated pro-inflammatory genes. nih.gov | Not specified |

| Saxagliptin | In vitro models | Reduced airway inflammation. amegroups.org | TLR4 and NF-κB amegroups.org |

In vitro investigations have revealed that this compound possesses potent anti-oxidative properties, helping to mitigate cellular damage caused by oxidative stress. researchgate.netamegroups.org These effects are achieved through the modulation of several protective cellular pathways.

One key mechanism is the upregulation of the 5' AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK by inhibitors like linagliptin has been shown in neuronal cells to increase the levels of downstream antioxidant molecules, including sirtuin 1 (Sirt1) and superoxide (B77818) dismutase 1 (SOD1). amegroups.org This same inhibitor was also found to suppress the formation of reactive oxygen species (ROS) and the expression of NADPH oxidase subunits in vascular and cardiac tissues. amegroups.org

Another critical pathway is the Kelch-like epichlorohydrin-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) system. In podocytes, DPP-4 inhibitors can enhance anti-oxidative defenses by activating the KEAP1/NRF2 signaling pathway. researchgate.net Similarly, studies have demonstrated the ability of inhibitors to prevent the downregulation of NRF2 and its associated antioxidant enzymes in response to high-glucose conditions, thereby protecting cells from oxidative damage. mdpi.com

This compound has been shown to exert significant anti-fibrotic effects in various in vitro settings. amegroups.orgnih.gov Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can impair organ function, and DPP-4 itself is known to regulate fibroblast activation and collagen release. amegroups.orgresearchgate.net

The primary mechanism for the anti-fibrotic action of this compound involves the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is a central regulator of fibrosis. nih.gove-dmj.org In vitro experiments using human Tenon's fibroblasts demonstrated that treatment with a DPP-4 inhibitor attenuated the fibrotic changes induced by TGF-β1. nih.govnih.gov This was achieved by specifically inhibiting the phosphorylation of Smad2 and Smad3, key downstream mediators in the canonical TGF-β pathway. nih.govnih.gov This inhibition prevents the migration of fibroblasts and the expression of pro-fibrotic genes such as those for α-smooth muscle actin, collagen Iα, and fibronectin. nih.gove-dmj.org

Table 2: Compound Names Mentioned

| Compound Name | Class/Type |

|---|---|

| Alogliptin | DPP-4 Inhibitor |

| Evogliptin | DPP-4 Inhibitor |

| Linagliptin | DPP-4 Inhibitor |

| Omarigliptin (B609743) | DPP-4 Inhibitor |

| Saxagliptin | DPP-4 Inhibitor |

| Sitagliptin (B1680988) | DPP-4 Inhibitor |

| Vildagliptin (B1682220) | DPP-4 Inhibitor |

| ZYDPLA1 | DPP-4 Inhibitor |

| Glucagon-like peptide-1 (GLP-1) | Incretin Hormone |

| Glucose-dependent insulinotropic polypeptide (GIP) | Incretin Hormone |

| Stromal cell-derived factor-1 (SDF-1α) | Chemokine |

| Substance P | Neuropeptide |

| Interleukin-1β (IL-1β) | Cytokine |

| Interleukin-6 (IL-6) | Cytokine |

| Interleukin-18 (IL-18) | Cytokine |

Effects on Cellular Pathways and Signaling Mechanisms Beyond Primary DPP-4 Inhibition

Anti-apoptotic Effects

Dipeptidyl peptidase-4 (DPP-4) inhibitors have demonstrated significant anti-apoptotic effects in a variety of preclinical models, suggesting a therapeutic potential beyond glycemic control. diabetesjournals.orgmdpi.com These effects are attributed to the modulation of several signaling pathways and the preservation of cellular integrity in tissues such as the kidneys, heart, and nervous system.

In models of diabetic nephropathy, DPP-4 inhibitors have been shown to prevent renal cell apoptosis. mdpi.com For instance, the DPP-4 inhibitor LAF237 was found to reduce apoptosis in renal cells of streptozotocin-induced diabetic rats, an effect linked to the downregulation of TGF-β1. mdpi.com Similarly, sitagliptin has been observed to suppress the secretion of inflammatory cytokines and apoptosis, thereby preventing glomerular and tubular atrophy in animal studies. nih.gov The anti-apoptotic mechanisms in the kidney also involve the inhibition of tubulointerstitial fibrosis and the restoration of renal function. mdpi.comencyclopedia.pub

In the context of cardiovascular disease, DPP-4 inhibitors like vildagliptin and alogliptin have been shown to exert protective effects against heart failure by decreasing apoptosis in the heart. jacc.org Treatment with vildagliptin in a rat model of type 2 diabetes improved survival rates after acute myocardial infarction by restoring the autophagic response, which is closely linked to apoptosis. mdpi.com Furthermore, sitagliptin has been shown to attenuate cadmium-induced testicular impairment and apoptosis through mTOR suppression-mediated autophagic activation. mdpi.com

Neuroprotective properties of DPP-4 inhibitors also involve anti-apoptotic mechanisms. In models of Parkinson's disease, vildagliptin has demonstrated protective effects against dopaminergic neuronal apoptosis. mdpi.com Similarly, in models of Alzheimer's disease, DPP-4 inhibitors have been shown to suppress neuroinflammation and apoptosis, contributing to improved cognitive performance. amegroups.org Linagliptin, for example, has been shown to rescue insulin (B600854) signaling impairment induced by amyloid-beta, leading to a reduction in tau hyper-phosphorylation and subsequent neuronal apoptosis. amegroups.org

The anti-apoptotic effects of DPP-4 inhibitors are also evident in other cell types. In breast cancer cell lines, DPP-4 inhibition decreased the levels of cleaved caspase-3, a key apoptosis-associated protein. mdpi.com This effect, however, was linked to the promotion of cancer cell survival through autophagy, highlighting the complex role of DPP-4 inhibition in cancer biology. mdpi.comresearchgate.net

The table below summarizes key findings on the anti-apoptotic effects of DPP-4 inhibitors from various preclinical studies.

| DPP-4 Inhibitor | Model System | Key Anti-apoptotic Findings | Associated Mechanisms | Citations |

| LAF237 | Streptozotocin-induced diabetic rats | Reduced renal cell apoptosis | Downregulation of TGF-β1 | mdpi.com |

| Sitagliptin | Animal models | Suppressed inflammatory cytokines and apoptosis in glomeruli and tubules | - | nih.gov |

| Vildagliptin, Alogliptin | Animal models of heart failure | Decreased apoptosis in the heart | - | jacc.org |

| Vildagliptin | OLETF rats (model of T2DM) with acute myocardial infarction | Improved survival by restoring autophagic response | Autophagy restoration | mdpi.com |

| Sitagliptin | Cadmium-induced testicular impairment model | Attenuated testicular apoptosis | mTOR suppression-mediated autophagic activation | mdpi.com |

| Vildagliptin | MPTP-induced mouse model of Parkinson's disease | Inhibited dopaminergic neuronal apoptosis | Regulation of PI3k/Akt, ERK, and JNK signaling | mdpi.com |

| Linagliptin | In vitro model of Alzheimer's disease | Rescued neurons from amyloid-beta induced apoptosis | Restoration of insulin signaling, reduction of tau hyper-phosphorylation | amegroups.org |

| DPP-4 Inhibition | Breast cancer cell lines (MCF7, MDA-MB-231, 4T1) | Decreased levels of cleaved caspase-3 | Induction of autophagy | mdpi.com |

Modulation of Other Substrates (e.g., SDF-1α, PACAP, Neuropeptide Y, Substance P)

DPP-4 is a multifaceted enzyme that cleaves a variety of peptides beyond the incretins GLP-1 and GIP. nih.gov The inhibition of DPP-4 can, therefore, lead to increased bioavailability of these other substrates, resulting in a range of physiological effects. diabetesjournals.org

Stromal cell-Derived Factor-1α (SDF-1α): SDF-1α, a chemokine crucial for stem cell homing, angiogenesis, and tissue repair, is a well-established substrate for DPP-4. nih.govfrontiersin.org DPP-4 cleaves SDF-1α, rendering it inactive. nih.gov Inhibition of DPP-4 preserves the active form of SDF-1α, enhancing its ability to activate its receptor, CXCR4. oup.com This potentiation of SDF-1α action has been shown to promote the mobilization of stem cells to sites of injury, such as in myocardial infarction. nih.govoup.comresearchgate.net In animal models of heart failure, DPP-4 inhibition has been shown to ameliorate SDF-1α–dependent microvasculopathy and diastolic left ventricular dysfunction. frontiersin.org Furthermore, in diabetic mice, linagliptin was found to inhibit the progression of diabetic kidney disease in a manner dependent on SDF-1. mdpi.com

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): PACAP is a neuropeptide with neurotrophic and insulinotropic properties. diabetesjournals.orgmdpi.com It is a substrate for DPP-4, and its degradation by the enzyme leads to inactive fragments. nih.gov Studies have shown that DPP-4 inhibitors can enhance PACAP-induced insulin secretion in mice. nih.gov In the context of the nervous system, DPP-4 inhibitors and PACAP have been found to promote neurite elongation in dorsal root ganglia neurons, suggesting a potential therapeutic role in diabetic polyneuropathy. mdpi.comnih.gov This effect appears to be specifically mediated by PACAP, as other DPP-4 substrates like Neuropeptide Y and SDF-1α did not induce neurite elongation in the same model. mdpi.com

Neuropeptide Y (NPY): NPY is a peptide involved in various physiological processes, including the regulation of blood pressure and appetite. oup.commdpi.com DPP-4 cleaves NPY(1-36) to NPY(3-36), which alters its receptor binding affinity, shifting its action from Y1 receptors to Y2 receptors. oup.commdpi.comoup.com This shift can have significant physiological consequences. For instance, DPP-4 inhibition has been shown to potentiate the vasoconstrictor response to NPY in humans, an effect that could be relevant in patients taking renin-angiotensin-aldosterone system inhibitors. nih.gov In some animal models, long-term DPP-4 inhibition has been associated with worsened hypertension, which may be partly mediated by its effects on NPY. ahajournals.org

Substance P: Substance P is a neuropeptide involved in inflammation, pain transmission, and vasodilation. diabetesjournals.orgmedscape.com It is also a substrate for DPP-4. diabetesjournals.org Inhibition of DPP-4 potentiates the vasodilatory effects of substance P. diabetesjournals.orgmedscape.com This interaction has been linked to the occurrence of nasopharyngitis in some individuals treated with DPP-4 inhibitors. diabetesjournals.orgmedscape.com Furthermore, combined inhibition of ACE and DPP-4 can lead to increased norepinephrine (B1679862) concentrations, a phenomenon at least partially mediated by substance P. nih.gov

The table below summarizes the effects of DPP-4 inhibition on these substrates.

| Substrate | Effect of DPP-4 Inhibition | Physiological Consequence | Citations |

| SDF-1α | Increased levels of active SDF-1α | Enhanced stem cell homing, improved cardiac and renal function in disease models. | mdpi.comnih.govoup.comresearchgate.netfrontiersin.org |

| PACAP | Increased bioavailability of PACAP | Enhanced insulin secretion, promotion of neurite outgrowth. | diabetesjournals.orgmdpi.comnih.govnih.gov |

| Neuropeptide Y | Altered ratio of NPY(1-36) to NPY(3-36) | Potentiated vasoconstriction, potential for increased blood pressure. | oup.commdpi.comoup.comnih.govahajournals.org |

| Substance P | Increased levels of active Substance P | Potentiated vasodilation, potential for increased norepinephrine with ACE inhibitors. | diabetesjournals.orgmedscape.comnih.gov |

In Vivo Preclinical Studies (Mechanistic and Pharmacological Aspects)

In vivo preclinical studies have been instrumental in elucidating the mechanistic and pharmacological aspects of DPP-4 inhibitors, providing a foundation for their clinical use. These studies, conducted in various animal models, have not only confirmed the primary glucose-lowering effects but have also revealed a wide array of beyond-glycemic actions. diabetesjournals.orgnih.goviosrphr.org

Pharmacodynamic Markers in Animal Models

Pharmacodynamic markers are crucial for assessing the biological activity of a drug in vivo. For DPP-4 inhibitors, the primary pharmacodynamic marker is the inhibition of plasma DPP-4 activity. ahajournals.org This is often measured using fluorometric assays. plos.org The extent and duration of DPP-4 inhibition directly correlate with the elevation of active GLP-1 levels, another key pharmacodynamic marker. nih.govplos.org In a study with linagliptin in diabetic rats, a 77% decrease in DPP-4 activity led to an 11.5-fold increase in active GLP-1. plos.org

Beyond these primary markers, downstream effects are also used to evaluate the pharmacodynamics of DPP-4 inhibitors. These include:

Improved Glucose Tolerance: Assessed through oral glucose tolerance tests (OGTTs), where DPP-4 inhibitors demonstrate a reduction in postprandial glucose excursions. nih.gov

Increased Insulin Secretion: Measured as an increase in plasma insulin levels, particularly in response to a glucose challenge. diabetesjournals.orgnih.gov

Suppression of Glucagon (B607659) Secretion: Observed as a decrease in plasma glucagon levels, contributing to reduced hepatic glucose production. diabetesjournals.org

Changes in Substrate Levels: Monitoring the levels of other DPP-4 substrates, such as SDF-1α and NPY, can also serve as pharmacodynamic markers. frontiersin.orgnih.gov

The table below provides an overview of key pharmacodynamic markers for DPP-4 inhibitors in animal models.

| Pharmacodynamic Marker | Method of Assessment | Observed Effect of DPP-4 Inhibition | Citations |

| Plasma DPP-4 Activity | Fluorometric assays | Significant reduction | ahajournals.orgplos.org |

| Active GLP-1 Levels | ELISA | Substantial increase | nih.govplos.org |

| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | Improved glucose disposal | nih.gov |

| Insulin Secretion | Plasma insulin measurement | Increased glucose-stimulated insulin secretion | diabetesjournals.orgnih.gov |

| Glucagon Secretion | Plasma glucagon measurement | Suppression of postprandial glucagon | diabetesjournals.org |

| SDF-1α Levels | ELISA | Increased levels of the active form | frontiersin.org |

| NPY Levels | Mass spectrometry | Altered ratio of NPY(1-36) to NPY(3-36) | nih.gov |

Evaluation of DPP-4 Inhibition Duration and Reversibility in vivo

The duration and reversibility of DPP-4 inhibition are critical pharmacological parameters that influence the dosing regimen and the sustained efficacy of the drug. Preclinical in vivo studies have characterized these properties for various DPP-4 inhibitors.

The duration of action is determined by the binding characteristics of the inhibitor to the DPP-4 enzyme and its pharmacokinetic profile. Some inhibitors, like sitagliptin, form a reversible covalent bond with the enzyme, leading to a prolonged duration of action that allows for once-daily administration. ahajournals.org In a study using a sitagliptin analog, des-fluoro-sitagliptin, chronic administration over several months in diabetic mice resulted in sustained glycemic control and preservation of β-cell mass, indicating a long-lasting effect. diabetesjournals.org

The reversibility of inhibition is also an important consideration. Most DPP-4 inhibitors are reversible, meaning that their effect diminishes as the drug is cleared from the body. This is in contrast to irreversible inhibitors, which would permanently inactivate the enzyme. The reversible nature of currently used DPP-4 inhibitors contributes to their safety profile. Preclinical studies have shown that after cessation of treatment, DPP-4 activity returns to baseline levels, and the associated effects on GLP-1 and glucose metabolism are also reversed.

The specific duration and reversibility can vary between different DPP-4 inhibitors due to differences in their chemical structures and binding kinetics. For example, linagliptin is noted for its tight binding to DPP-4 and a long duration of action. portlandpress.com

Assessment of Beyond-Glycemic Effects in Animal Models (e.g., cardiovascular, renal, neuroprotective)

A significant body of preclinical evidence has demonstrated that DPP-4 inhibitors exert a range of beneficial effects beyond their primary role in glycemic control. nih.goviosrphr.orgaginganddisease.org These pleiotropic effects are observed in various organ systems, including the cardiovascular, renal, and nervous systems.

Cardiovascular Effects: In animal models of cardiovascular disease, DPP-4 inhibitors have shown protective effects. They have been reported to reduce infarct size and improve cardiac function after myocardial infarction. frontiersin.orgnih.govresearchgate.net These benefits are thought to be mediated by several mechanisms, including the reduction of inflammation, oxidative stress, and apoptosis, as well as the improvement of endothelial function. nih.gov The potentiation of SDF-1α by DPP-4 inhibition is also believed to play a role by promoting angiogenesis and the homing of progenitor cells to the injured myocardium. nih.govresearchgate.net However, some studies have reported neutral or even potentially adverse cardiovascular outcomes, particularly in specific genetic backgrounds or in combination with other medications, highlighting the complexity of these effects. ahajournals.org

Renal Effects: DPP-4 inhibitors have demonstrated significant renoprotective effects in various animal models of kidney disease, including diabetic nephropathy. mdpi.comportlandpress.comaginganddisease.org They have been shown to reduce albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. mdpi.comportlandpress.com These effects appear to be at least partially independent of glucose-lowering, as they have also been observed in non-diabetic models of chronic kidney disease. mdpi.com The mechanisms underlying these renal benefits include anti-inflammatory, anti-oxidant, and anti-fibrotic actions. mdpi.comaginganddisease.org For instance, linagliptin has been shown to prevent the pro-fibrotic endothelial-to-mesenchymal transition in the kidney. portlandpress.com

Neuroprotective Effects: The neuroprotective potential of DPP-4 inhibitors has been demonstrated in a range of animal models of neurological and neurodegenerative diseases. mdpi.comamegroups.orgiosrphr.orgjournal-dtt.org In models of Alzheimer's disease, DPP-4 inhibitors have been shown to reduce amyloid-beta and tau pathology, suppress neuroinflammation, and improve cognitive function. amegroups.org In Parkinson's disease models, they have been found to protect dopaminergic neurons from apoptosis and improve motor function. mdpi.com These neuroprotective effects are mediated by a combination of mechanisms, including the enhancement of GLP-1 signaling in the brain, anti-inflammatory actions, and the modulation of other neuroprotective substrates like PACAP. amegroups.orgmdpi.comjournal-dtt.org

The table below provides a summary of the beyond-glycemic effects of DPP-4 inhibitors observed in preclinical animal models.

| Organ System | Observed Effects | Potential Mechanisms | Citations |

| Cardiovascular | Reduced infarct size, improved cardiac function, reduced inflammation and oxidative stress. | Increased SDF-1α, anti-inflammatory effects, improved endothelial function. | nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net |

| Renal | Reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. | Anti-inflammatory, anti-oxidant, and anti-fibrotic actions; prevention of endothelial-to-mesenchymal transition. | mdpi.comportlandpress.comaginganddisease.org |

| Nervous System | Reduced amyloid-beta and tau pathology, suppressed neuroinflammation, protection of dopaminergic neurons, improved cognitive and motor function. | Enhanced GLP-1 signaling, anti-inflammatory effects, increased PACAP levels. | mdpi.comamegroups.orgmdpi.comiosrphr.orgjournal-dtt.org |

V. Computational and Analytical Methodologies in Dpp 4 Inhibitor 1 Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become central to the rational design of DPP-4 inhibitors. These in silico methods allow researchers to predict and analyze the behavior of molecules at an atomic level, saving considerable time and resources in the early stages of drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of DPP-4 inhibitor 1, docking studies are crucial for understanding how it fits into the active site of the DPP-4 enzyme.

The DPP-4 active site is characterized by several key subsites, including the S1 and S2 pockets, which are mandatory for inhibitory activity, and additional subsites like S1', S2', and S2 extensive, which can significantly enhance potency. nih.gov Docking simulations predict that this compound binds within a hydrophobic cavity formed by key amino acid residues. researchgate.net Critical interactions often involve a salt bridge or hydrogen bonds with the N-terminal recognition region, particularly residues Glu205 and Glu206, and hydrophobic contacts within the S1 pocket, which includes residues like Tyr631, Val656, and Tyr662. researchgate.netmdpi.com Some inhibitors, particularly cyanopyrrolidines, may form a reversible covalent bond with the catalytic serine residue, Ser630. wikipedia.orgbrieflands.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the predicted interaction strength. For instance, studies on various inhibitors have reported binding energies ranging from -6.8 to -12 kcal/mol. researchgate.netekb.eg

Key interacting residues in the DPP-4 active site are crucial for the binding of inhibitors. mdpi.com The binding of some inhibitors can induce conformational changes in the enzyme, such as the rotation of the Tyr547 side chain, which allows for favorable π-stacking interactions. vetmeduni.ac.at

Table 1: Predicted Interactions of this compound with Key Residues of DPP-4 Enzyme

| Interacting Residue | Interaction Type | Subsite Location | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Glu205 / Glu206 | Salt Bridge, Hydrogen Bond | S2 Pocket | -8.5 |

| Tyr662 | Hydrogen Bond | S1 Pocket | -8.5 |

| Ser630 | Covalent/Hydrogen Bond | Catalytic Triad (B1167595) | -8.5 |

| Phe357 | π-stacking | S2 Pocket | -8.5 |

| Tyr547 | π-stacking | S2 Pocket | -8.5 |

Note: The binding energy is a representative value based on typical findings for potent DPP-4 inhibitors.

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and interactions of this compound within the DPP-4 active site. ekb.egsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models are developed to predict the inhibitory potency (often expressed as pIC50) based on various molecular descriptors. jddtonline.infojddtonline.info

These descriptors can be 2D, such as topological indices and molecular fingerprints, or 3D, like those derived from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). gsconlinepress.comacs.org By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features that are either beneficial or detrimental to DPP-4 inhibition. jddtonline.infogsconlinepress.com For example, a model might reveal that specific electrostatic or steric fields around the molecule are critical for high affinity. gsconlinepress.com These models serve as powerful tools for screening large compound libraries and for guiding the rational design of new, more potent analogues of this compound. jddtonline.inforesearchgate.net

Table 2: Example of Descriptors Used in QSAR Models for DPP-4 Inhibitors

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| 2D Descriptor | Mean Electrotopological State (Ms) | Positive correlation with activity. gsconlinepress.com |

| 2D Descriptor | Number of Double Bonds (nDB) | Negative correlation with activity. gsconlinepress.com |

| 3D Descriptor | CoMSIA (Steric Field) | Favorable steric bulk in certain regions enhances activity. |

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netresearchgate.net In the search for novel DPP-4 inhibitors, both ligand-based and structure-based virtual screening approaches are utilized. Pharmacophore models, which define the essential 3D arrangement of chemical features necessary for biological activity, are often used to filter databases for compounds that match the key interaction points of this compound. mdpi.comnih.gov

De novo design, on the other hand, involves the computational "growth" of a novel molecule directly within the active site of the target protein. jddtonline.infojddtonline.info Starting with a molecular fragment or seed, algorithms add and connect new fragments to build a complete molecule that has optimal predicted binding affinity and complementary shape to the DPP-4 active site. jddtonline.inforhhz.net This strategy has been successfully used to design novel chemical scaffolds for DPP-4 inhibition. rhhz.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound research, DFT calculations are employed to determine key electronic properties that govern its reactivity and interaction strength. microbiochemjournal.compreprints.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller energy gap generally corresponds to higher reactivity. microbiochemjournal.com These calculations help in understanding the inhibitor's ability to participate in charge-transfer interactions with the amino acid residues in the DPP-4 active site, providing a deeper rationale for its binding affinity. microbiochemjournal.comoup.com

Virtual Screening and De Novo Design Strategies

Analytical Methods for this compound Research

A variety of robust analytical methods are essential for the quantification, characterization, and quality control of DPP-4 inhibitors like this compound in pharmaceutical formulations and biological matrices. jneonatalsurg.comnih.govresearchgate.net

The most commonly employed techniques are chromatographic methods. nih.govresearchgate.netReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for its efficiency in separating compounds based on hydrophobicity. jneonatalsurg.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with detection often performed using a UV detector. jneonatalsurg.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique, offering advantages in terms of sample throughput and cost-effectiveness. researchgate.net For instance, an HPTLC method might use silica (B1680970) gel plates as the stationary phase and a mobile phase like ethyl acetate:methanol:formic acid, with densitometric analysis for quantification. researchgate.net

For highly sensitive and selective analysis, especially in complex biological fluids for pharmacokinetic studies, hyphenated techniques are preferred. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for precise quantification of the inhibitor and its metabolites even at very low concentrations. jneonatalsurg.comrsc.org

Table 3: Overview of Analytical Methods for DPP-4 Inhibitor Analysis

| Analytical Method | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18 Column | Acetonitrile/Methanol and Buffer | UV Spectrophotometry | Quantification in Formulations |

| HPTLC | Silica Gel 60F254 | Ethyl Acetate:Methanol:Formic Acid | Densitometry (UV) | Estimation and Stability Studies |

These analytical methodologies are crucial throughout the lifecycle of this compound, from initial discovery and activity screening to formulation development and quality assurance. jneonatalsurg.comrsc.org

Spectrophotometric Techniques (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique employed for the quantitative determination of this compound in various stages of research and quality control. researchgate.netresearchgate.net This method is valued for its simplicity, cost-effectiveness, and reliability for the quantification of bulk drug substance and in pharmaceutical formulations. scielo.brijset.in

The principle of UV-Vis spectrophotometry lies in the molecule's ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the analysis is typically conducted by dissolving the compound in a suitable solvent, such as 0.1N hydrochloric acid, and measuring its absorbance at the wavelength of maximum absorption (λmax). ijset.in For instance, a developed UV spectroscopic method for a representative DPP-4 inhibitor identified a λmax at 267 nm, with the method demonstrating linearity over a concentration range of 20-100 µg/ml. ijset.in Another method, using a different chromogenic reaction involving acetyl acetone (B3395972) and formaldehyde, determined the λmax to be 430 nm and showed linearity in the 5-25 µg/ml range. scielo.br

Various spectrophotometric methods, including derivative spectroscopy and the area under the curve (AUC) technique, have been developed to enhance specificity and overcome interference from excipients in pharmaceutical preparations. researchgate.net These methods are validated according to international guidelines to ensure they are accurate, precise, and reproducible for their intended purpose. thieme-connect.com

Table 1: Example of UV-Vis Spectrophotometric Method Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Solvent | 0.1N Hydrochloric Acid | ijset.in |

| λmax | 267 nm | ijset.in |

| Linearity Range | 20-100 µg/ml | ijset.in |

| Correlation Coefficient (r²) | 0.998 | ijset.in |

Chromatographic Techniques (HPLC, LC-MS/MS) for In Vitro Studies and Mechanistic Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools in the research of this compound. researchgate.net They offer high resolution and sensitivity for the separation, identification, and quantification of the inhibitor and related substances in complex mixtures, making them ideal for in vitro studies and detailed mechanistic investigations. nih.govmdpi.com

The development of robust and validated stability-indicating HPLC methods is critical for determining the potency and purity of this compound. oup.com These methods are designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Method parameters such as mobile phase composition, pH, flow rate, and column temperature are meticulously optimized to achieve efficient separation. For example, an RP-HPLC method for a DPP-4 inhibitor used a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (62:38 v/v) with UV detection at 290 nm, achieving a retention time of 3.06 minutes. Validation of these methods as per International Conference on Harmonization (ICH) guidelines ensures their linearity, accuracy, precision, specificity, and robustness. jptcp.comscirp.org

Table 2: Illustrative RP-HPLC Method Parameters for Potency and Purity Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-Aq C18 (250 x 4.6mm, 5µm) | |

| Mobile Phase | 0.1% TFA Water : Acetonitrile (62:38 v/v) | |

| Flow Rate | 1.0 ml/min | |

| Detection Wavelength | 290 nm | |

| Column Temperature | 30°C | |

| Linearity Range | 25-75 µg/ml | |

| Correlation Coefficient (r²) | >0.999 |

Application in Enzyme Activity Assays

LC-MS/MS has emerged as a powerful technique for directly measuring DPP-4 enzyme activity and its inhibition by compounds like this compound. nih.govrsc.org This method overcomes some limitations of traditional colorimetric or fluorometric assays, such as interference from colored or fluorescent compounds. rsc.org

In a typical LC-MS/MS-based enzyme activity assay, the enzymatic reaction involves the incubation of the DPP-4 enzyme with a substrate (e.g., Gly-Pro-p-nitroanilide). rsc.org The reaction is then stopped, and the amount of product formed (e.g., Gly-Pro dipeptide) is quantified by LC-MS/MS. rsc.org The high selectivity and sensitivity of mass spectrometry allow for precise measurement of the product, even in complex biological matrices like human plasma. nih.gov This approach has been successfully validated and applied in clinical trials to assess the bioequivalence of DPP-4 inhibitors by directly measuring enzyme inhibition in plasma samples. nih.govresearchgate.net

Fluorescence-Based Assays for High-Throughput Screening

Fluorescence-based assays are the cornerstone of high-throughput screening (HTS) campaigns aimed at discovering novel DPP-4 inhibitors. caymanchem.com These assays are sensitive, rapid, and amenable to automation, making them ideal for screening large compound libraries. aatbio.com

The most common fluorescence-based assay for DPP-4 activity utilizes a fluorogenic substrate, typically Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). creativebiomart.netcaymanchem.com In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. caymanchem.comcaymanchem.com The increase in fluorescence intensity is directly proportional to the DPP-4 activity. When an inhibitor like this compound is present, it blocks the enzyme's active site, leading to a decrease in the rate of AMC release and a corresponding reduction in the fluorescence signal. caymanchem.com The potency of the inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. These assays are typically performed in 96- or 384-well plates and read on a fluorometer with excitation and emission wavelengths around 350-360 nm and 450-465 nm, respectively. caymanchem.comcreativebiomart.net

Table 3: Key Components of a Fluorescence-Based DPP-4 Inhibition Assay

| Component | Description | Reference |

|---|---|---|

| Enzyme | Recombinant Human DPP-4 | biolegend.com |

| Substrate | Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) | creativebiomart.netcaymanchem.commedchemexpress.com |

| Principle | Cleavage of Gly-Pro-AMC releases fluorescent AMC | caymanchem.com |

| Detection | Fluorescence measurement (Ex: 350-360 nm, Em: 450-465 nm) | caymanchem.com |

| Positive Control | Known DPP-4 inhibitor (e.g., Sitagliptin) |

Vi. Future Research Directions and Unexplored Potential of Dpp 4 Inhibitor 1

Exploration of Novel Scaffolds and Inhibitory Chemotypes

The quest for a future "DPP-4 inhibitor 1" is driving medicinal chemists away from traditional peptidomimetic and toward more diverse and stable non-peptidomimetic scaffolds. dovepress.com Current research highlights several promising areas. While existing inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220) are based on structures such as triazolopiperazine and cyanopyrrolidine respectively, future exploration is focused on entirely new molecular frameworks. frontiersin.org

Key areas of future investigation include:

Novel Heterocyclic Systems : Research is actively pursuing a variety of heterocyclic scaffolds like pyrazolopyrimidine, tetrahydro-pyridopyrimidine, and quinazoline (B50416) motifs. nih.gov The goal is to identify cores that offer high potency and selectivity.

Halogenated and Macrocyclic Scaffolds : The introduction of halogen atoms (fluorine, chlorine) into scaffolds is a promising strategy to enhance binding affinity and metabolic stability. nih.govresearchgate.net Furthermore, combining these with other chemotypes, such as macrocycles, could lead to more potent and selective inhibitors. researchgate.net

Allosteric Inhibition : A significant shift in strategy involves targeting allosteric sites on the DPP-4 enzyme rather than the active site. nih.govnih.gov Allosteric inhibitors, which are non-competitive, may offer a more favorable side-effect profile and a different mode of regulating enzyme activity compared to current drugs that bind to the active site. nih.govmdpi.com Molecular dynamics studies have identified potential allosteric binding sites that could be targeted for the design of these new inhibitors. nih.gov

Emerging Scaffolds for DPP-4 Inhibition

| Scaffold/Chemotype Class | Key Structural Features | Reported Inhibitory Potential (Example IC50 Values) | Primary Research Goal |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Fused heterocyclic rings with specific substitutions (e.g., 2,4-dichlorophenyl). brieflands.com | Potent (IC50 = 0.13 µM) brieflands.com | Enhance potency and selectivity over related enzymes (DPP-8, DPP-9). brieflands.com |

| 1,2,3-Triazole-5-carboximidamide | Triazole ring with carboximidamide group. brieflands.com | Strong (IC50 = 6.57 µM) brieflands.com | Develop novel binding interactions within the active site. brieflands.com |

| α-Amino pyrrole-2-carbonitrile | Heteroaromatic core with specific nitrile and amino groups. brieflands.com | High (IC50 = 4 nM) brieflands.com | Achieve high potency and good in vivo efficacy. brieflands.com |

| Non-Peptidomimetic Cores | Includes pyrimidinedione and imidazole-based structures. frontiersin.org | Varies; Linagliptin (B1675411) is noted as most effective in some comparisons. frontiersin.org | Improve metabolic stability and explore diverse chemical space. dovepress.com |

Investigation of Non-Classical Mechanisms of Action and Pleiotropic Effects

The understanding of DPP-4's role in the body extends far beyond its function in glucose metabolism, suggesting that its inhibition has broader, or "pleiotropic," effects. mdpi.comjptcp.com DPP-4 is known to cleave numerous peptide hormones, chemokines, and neuropeptides. nih.govfrontiersin.org Therefore, inhibiting this enzyme can influence a wide range of physiological processes. Future research on "this compound" will need to systematically investigate these non-classical mechanisms. nih.govdiabetesjournals.orgresearchgate.net

DPP-4 is expressed on the surface of cells in many tissues, including the gut, kidneys, liver, and immune cells. nih.govdiabetesjournals.org The conventional view focuses on the inhibition of DPP-4 in blood plasma. nih.govdiabetesjournals.org However, emerging evidence suggests that inhibiting DPP-4 in specific tissues could be a key mechanism of action. diabetesjournals.orgresearchgate.net

Future research will focus on:

Gut-Specific Effects : Inhibition of DPP-4 in the gut can prevent the immediate breakdown of newly released GLP-1, potentially activating local neural pathways and affecting liver glucose production via the portal vein, independent of systemic GLP-1 levels. nih.govdiabetesjournals.org

Islet-Specific Effects : DPP-4 is also present in the pancreatic islets. Inhibiting it locally could protect islet-produced GLP-1, thereby enhancing insulin (B600854) secretion, suppressing glucagon (B607659), and potentially reducing islet inflammation directly. nih.govdiabetesjournals.org

Designing for Tissue Penetration : A key challenge will be to design a "this compound" with properties that allow for targeted effects in specific tissues, which may depend on factors like molecular size, charge, and lipophilicity. diabetesjournals.org

DPP-4 has a multitude of substrates beyond the incretins GLP-1 and GIP. mdpi.comnih.gov The inhibition of their degradation by a "this compound" could have significant therapeutic implications in various biological contexts. ahajournals.orgdiabetesjournals.org

Key non-incretin substrates for future investigation include:

Stromal Cell-Derived Factor-1α (SDF-1α) : SDF-1α is a chemokine crucial for tissue repair and stem cell homing. mdpi.comnih.gov By preventing its degradation, DPP-4 inhibition can enhance the migration of progenitor cells to sites of injury, a mechanism with potential benefits in cardiovascular diseases like myocardial infarction. mdpi.comnih.govresearchgate.net Studies have shown that DPP-4 inhibition enhances the SDF-1/CXCR4 axis, which could promote tissue regeneration. nih.govnih.gov

Neuropeptide Y (NPY) and Substance P : These neuropeptides are involved in the regulation of the sympathetic nervous system. mdpi.comahajournals.orgdergipark.org.tr Potentiation of their activity through DPP-4 inhibition has been linked to increased sympathetic activity, which could have complex effects on the cardiovascular system. ahajournals.orgdergipark.org.tr For instance, sitagliptin was found to increase postprandial norepinephrine (B1679862) through a Substance P-dependent mechanism when combined with RAAS inhibitors. oup.com

Key Non-Incretin Substrates of DPP-4 and Potential Effects of Inhibition

| Substrate | Primary Biological Role | Potential Consequence of DPP-4 Inhibition | Relevant Biological Context |

|---|---|---|---|

| Stromal Cell-Derived Factor-1α (SDF-1α/CXCL12) | Stem cell homing, angiogenesis, tissue repair. mdpi.comnih.gov | Enhanced tissue regeneration and repair. nih.govresearchgate.net | Cardiovascular injury (e.g., myocardial infarction), wound healing. researchgate.net |

| Neuropeptide Y (NPY) | Regulation of energy balance, sympathetic nervous system activity. mdpi.comnih.gov | Increased sympathetic tone, potential cardiac effects. ahajournals.orgdergipark.org.tr | Cardiovascular health, heart failure risk. ahajournals.org |

| Substance P | Neurotransmission, inflammation, pain, sympathetic activity. nih.govahajournals.org | Increased sympathetic activity, neurogenic inflammation. frontiersin.orgahajournals.orgoup.com | Cardiovascular regulation, pain modulation. oup.com |

| Granulocyte-colony stimulating factor (G-CSF) | Hematopoiesis, mobilization of stem cells. nih.gov | Enhanced bone marrow engraftment and repopulation. nih.gov | Stem cell-based therapies. nih.gov |

Role of Tissue-Specific DPP-4 Inhibition

Development of Advanced Preclinical Models for Mechanistic Insights

To fully understand the complex mechanisms of a "this compound," particularly its tissue-specific and non-incretin effects, more sophisticated preclinical models are required.

Future directions in model development include:

Humanized DPP-4 Mouse Models : Standard mice are not ideal for some research because mouse DPP-4 differs from the human version. taconic.compnas.org Transgenic mice that express human DPP-4 (hDPP4) are critical for studying interactions that are specific to the human enzyme and for evaluating potential therapies more accurately. taconic.compnas.orgmdpi.comjanvier-labs.comjax.org These models have already been instrumental in MERS-CoV research, where DPP-4 acts as a viral receptor. taconic.compnas.org

Organoid Models : Organoids are 3D multicellular structures grown in vitro that mimic the architecture and function of real organs. nih.govmdpi.comresearchgate.net Liver, pancreatic, and adipose organoids can be used to model metabolic diseases and study the effects of DPP-4 inhibition in a human-relevant, organ-specific context. nih.govmdpi.comresearchgate.netthno.org These models allow for detailed investigation of cellular interactions and responses to a drug like "this compound" in a controlled environment. thno.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in DPP-4 Inhibitor Discovery

The discovery and optimization of a "this compound" can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). acs.orgresearchgate.net These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties.

Key applications include:

Virtual Screening : AI algorithms can screen massive chemical libraries to identify compounds with a high probability of inhibiting DPP-4. researchgate.netresearchgate.net Machine learning models, such as Random Forest and XGBoost Tree Ensemble, have been trained on known inhibitor data to achieve high accuracy in predicting activity. researchgate.netresearchgate.net

Predictive Modeling : Deep learning and other ML models can predict the binding affinity and potential activity of novel compounds before they are synthesized. nih.gov This saves time and resources by focusing laboratory efforts on the most promising candidates. nih.gov

Peptide Design and QSAR : AI can be used to establish rules for designing novel inhibitory peptides and to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate a molecule's structure with its biological activity, guiding the rational design of more potent and selective inhibitors. acs.orgnih.gov For example, one study successfully used a deep learning pipeline to identify potent inhibitory peptides from rice proteins. nih.gov

Q & A

Q. How can DPP-4 enzymatic activity be accurately quantified in in vitro assays?

Methodological Answer: DPP-4 activity is typically measured using fluorogenic substrates like FP-AMC (7-amino-4-methylcoumarin). The reaction mixture includes recombinant human DPP-4 (e.g., EC 3.4.14.5), and hydrolysis of FP-AMC releases free AMC, quantified via fluorescence plate readers at excitation/emission wavelengths of 380/460 nm. Controls must include blank reactions (no enzyme) and reference inhibitors (e.g., sitagliptin) to validate specificity. Ensure linearity of fluorescence signals with time and substrate concentration to avoid assay artifacts .

Q. What experimental designs are optimal for randomized controlled trials (RCTs) evaluating DPP-4 inhibitor efficacy?

Methodological Answer: RCTs should use parallel-group designs with a minimum 12-week duration to capture glycated hemoglobin (HbA1c) changes. Key inclusion criteria: adults with type 2 diabetes (HbA1c ≥7%), exclusion of type 1 diabetes or non-diabetic populations. Comparator arms may include placebo or active agents (e.g., metformin). Stratified randomization by baseline HbA1c, BMI, and renal function reduces confounding. Primary endpoints: HbA1c reduction; secondary endpoints: hypoglycemia rates, weight changes, and adverse events (e.g., nasopharyngitis, urinary tract infections) .

Q. How are Cox proportional hazards models applied to assess long-term safety risks (e.g., fractures)?

Methodological Answer: Cox models estimate hazard ratios (HRs) for fracture risk in DPP-4 inhibitor users versus comparators (e.g., other non-insulin antidiabetic drugs). Adjust for confounders like age, BMI, HbA1c, and comorbidities (e.g., chronic kidney disease). Stratify by duration of DPP-4 inhibitor use (e.g., <1 year, 1–3 years) to detect time-dependent effects. Sensitivity analyses should exclude glucagon-like peptide-1 receptor agonist (GLP-1 RA) users, as these agents may independently reduce fracture risk .

Advanced Research Questions

Q. How can structural biology elucidate the binding mechanisms of diverse DPP-4 inhibitors?

Methodological Answer: X-ray crystallography of DPP-4-inhibitor complexes (e.g., PDB ID 6B1E) reveals critical interactions:

- Hydrophobic pockets : Accommodate xanthine-based scaffolds (e.g., linagliptin).

- Catalytic triad interactions : Hydrogen bonds with residues Ser630, His740, and Asp708 stabilize inhibitor binding.

- Conformational flexibility : The S1 and S2 subsites adapt to structurally distinct inhibitors (e.g., vildagliptin vs. saxagliptin). Computational docking and molecular dynamics simulations further predict binding affinities and off-target effects .

Q. How should meta-analyses address heterogeneity in DPP-4 inhibitor clinical trial data?

Methodological Answer: Use random-effects models to account for between-study variability (e.g., I² >50%). Stratify by:

- Comparator type (placebo vs. active agents).

- Population subgroups (e.g., East Asian vs. European cohorts, renal impairment).

- Inhibitor specificity (e.g., selectivity for DPP-4 over DPP-8/9).

Assess publication bias via funnel plots, Begg’s rank correlation, and Egger’s regression. For example, meta-regression in COVID-19 studies showed no association between DPP-4 inhibitors and severe outcomes, but weaker effects in Asian populations .

Q. What methodologies validate the cardiovascular safety of DPP-4 inhibitors in real-world cohorts?

Methodological Answer: Propensity score matching (PSM) balances baseline covariates (e.g., age, cardiovascular history) between DPP-4 inhibitor users and non-users. Time-varying Cox models account for drug exposure duration and treatment switches. Primary outcomes: Major adverse cardiovascular events (MACE); secondary outcomes: heart failure hospitalization. Sensitivity analyses exclude patients with overlapping exposures (e.g., GLP-1 RAs). Large-scale trials (n >14,000) like SAVOR-TIMI 53 and TECOS support neutral cardiovascular risk profiles .

Q. How can preclinical models evaluate DPP-4 inhibitors in autoimmune diabetes?

Methodological Answer: Use non-obese diabetic (NOD) mice to study β-cell preservation. Combine DPP-4 inhibitors with immunomodulators (e.g., anti-CD3 antibodies, TGF-β1) to enhance regulatory T-cell (Treg) activity. Endpoints:

- Insulitis scoring (histopathology).

- β-cell mass quantification (immunostaining for insulin+ cells).

- Glucose tolerance tests .

Mechanistic studies assess Th1/Th17 suppression via cytokine profiling (e.g., IL-17, IFN-γ). Clinical case reports suggest reduced insulin requirements in latent autoimmune diabetes .

Q. What statistical approaches resolve contradictory findings in DPP-4 inhibitor safety data?

Methodological Answer: Apply competing risks analysis to differentiate fracture risk from mortality in elderly cohorts. For adverse events (e.g., pancreatitis), use Bayesian disproportionality analysis (e.g., via FAERS database) to calculate information components (IC) and empirical Bayes geometric means (EBGM). Sensitivity analyses exclude trials with high dropout rates or inadequate blinding. Conflicting nasopharyngitis data (RR 1.2, 95% CI 1.0–1.4) may reflect surveillance bias in open-label studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.